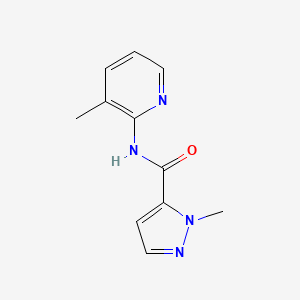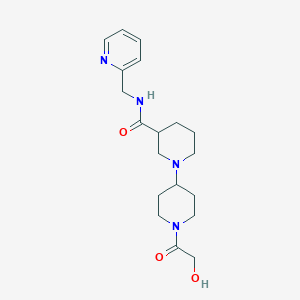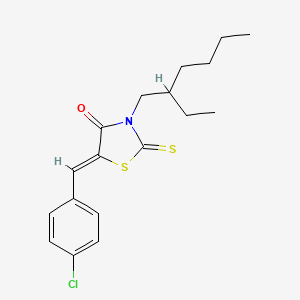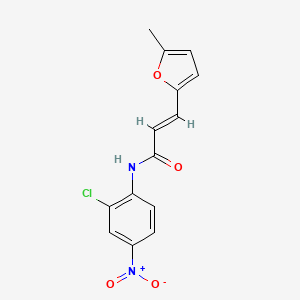![molecular formula C16H19NO4S2 B5348404 N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs play an important role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to chromatin condensation and transcriptional repression. MS-275 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which can lead to the re-expression of silenced tumor suppressor genes and the downregulation of oncogenes. This can result in cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and to reduce inflammation in models of inflammatory bowel disease. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.
Advantages and Limitations for Lab Experiments
One advantage of N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide is its selectivity for HDAC enzymes, which can reduce off-target effects and toxicity. However, one limitation is its relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative disorders or viral infections. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-methylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-p-toluenesulfonamide to form the desired product, this compound.
Scientific Research Applications
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of a wide range of cancer cell lines in vitro, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to sensitize cancer cells to other anti-cancer agents.
properties
IUPAC Name |
N-[1-(4-methylsulfonylphenyl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-3-16(13-9-11-14(12-10-13)22(2,18)19)17-23(20,21)15-7-5-4-6-8-15/h4-12,16-17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMOMIWGIPOOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)



![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5348369.png)

![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5348383.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)
![6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5348402.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5348405.png)
![N-methyl-2-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5348413.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5348415.png)